molecular formula C22H27N3O5 B12004528 N-(2-(2-(4-Butoxybenzylidene)hydrazino)-2-oxoethyl)-3,4-dimethoxybenzamide CAS No. 769142-71-4

N-(2-(2-(4-Butoxybenzylidene)hydrazino)-2-oxoethyl)-3,4-dimethoxybenzamide

Cat. No.: B12004528
CAS No.: 769142-71-4
M. Wt: 413.5 g/mol
InChI Key: XJYCNARBWYUVFZ-ZVHZXABRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(2-(4-Butoxybenzylidene)hydrazino)-2-oxoethyl)-3,4-dimethoxybenzamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzylidene hydrazine moiety linked to a dimethoxybenzamide framework, making it a subject of interest in medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-(4-Butoxybenzylidene)hydrazino)-2-oxoethyl)-3,4-dimethoxybenzamide typically involves a multi-step process:

    Formation of the Hydrazone Intermediate: The initial step involves the condensation of 4-butoxybenzaldehyde with hydrazine hydrate to form the hydrazone intermediate. This reaction is usually carried out in ethanol under reflux conditions.

    Acylation Reaction: The hydrazone intermediate is then reacted with 3,4-dimethoxybenzoyl chloride in the presence of a base such as triethylamine. This step results in the formation of the final product, this compound.

Industrial Production Methods

While the laboratory synthesis of this compound is well-documented, industrial production methods would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-(4-Butoxybenzylidene)hydrazino)-2-oxoethyl)-3,4-dimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions using agents such as sodium borohydride can convert the hydrazone moiety to hydrazine derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Oxo derivatives of the original compound.

    Reduction: Hydrazine derivatives.

    Substitution: Functionalized benzamide derivatives.

Scientific Research Applications

N-(2-(2-(4-Butoxybenzylidene)hydrazino)-2-oxoethyl)-3,4-dimethoxybenzamide has several applications in scientific research:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of anti-cancer and anti-inflammatory agents.

    Materials Science: Its ability to form stable complexes with metals can be exploited in the development of new materials with specific electronic or optical properties.

    Biological Studies: The compound can be used as a probe to study enzyme interactions and cellular pathways due to its reactive functional groups.

    Industrial Applications: It may serve as an intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which N-(2-(2-(4-Butoxybenzylidene)hydrazino)-2-oxoethyl)-3,4-dimethoxybenzamide exerts its effects is largely dependent on its interaction with biological targets. The hydrazone moiety can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting enzyme activity. Additionally, the compound’s ability to chelate metal ions can disrupt metalloprotein functions, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(2-(4-Methoxybenzylidene)hydrazino)-2-oxoethyl)-3,4-dimethoxybenzamide
  • N-(2-(2-(4-Ethoxybenzylidene)hydrazino)-2-oxoethyl)-3,4-dimethoxybenzamide
  • N-(2-(2-(4-Chlorobenzylidene)hydrazino)-2-oxoethyl)-3,4-dimethoxybenzamide

Uniqueness

N-(2-(2-(4-Butoxybenzylidene)hydrazino)-2-oxoethyl)-3,4-dimethoxybenzamide stands out due to the presence of the butoxy group, which can influence its lipophilicity and membrane permeability. This structural feature may enhance its bioavailability and interaction with lipid membranes, making it a unique candidate for further research and development.

Properties

CAS No.

769142-71-4

Molecular Formula

C22H27N3O5

Molecular Weight

413.5 g/mol

IUPAC Name

N-[2-[(2E)-2-[(4-butoxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]-3,4-dimethoxybenzamide

InChI

InChI=1S/C22H27N3O5/c1-4-5-12-30-18-9-6-16(7-10-18)14-24-25-21(26)15-23-22(27)17-8-11-19(28-2)20(13-17)29-3/h6-11,13-14H,4-5,12,15H2,1-3H3,(H,23,27)(H,25,26)/b24-14+

InChI Key

XJYCNARBWYUVFZ-ZVHZXABRSA-N

Isomeric SMILES

CCCCOC1=CC=C(C=C1)/C=N/NC(=O)CNC(=O)C2=CC(=C(C=C2)OC)OC

Canonical SMILES

CCCCOC1=CC=C(C=C1)C=NNC(=O)CNC(=O)C2=CC(=C(C=C2)OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.